TriDAP

Descripción

BenchChem offers high-quality TriDAP suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about TriDAP including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C15H26N4O8 |

|---|---|

Peso molecular |

390.39 g/mol |

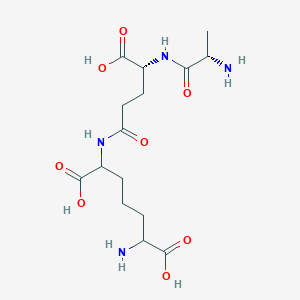

Nombre IUPAC |

2-amino-6-[[(4R)-4-[[(2S)-2-aminopropanoyl]amino]-4-carboxybutanoyl]amino]heptanedioic acid |

InChI |

InChI=1S/C15H26N4O8/c1-7(16)12(21)19-10(15(26)27)5-6-11(20)18-9(14(24)25)4-2-3-8(17)13(22)23/h7-10H,2-6,16-17H2,1H3,(H,18,20)(H,19,21)(H,22,23)(H,24,25)(H,26,27)/t7-,8?,9?,10+/m0/s1 |

Clave InChI |

FMNCPUGORYYCEM-AUXWQGHOSA-N |

SMILES isomérico |

C[C@@H](C(=O)N[C@H](CCC(=O)NC(CCCC(C(=O)O)N)C(=O)O)C(=O)O)N |

SMILES canónico |

CC(C(=O)NC(CCC(=O)NC(CCCC(C(=O)O)N)C(=O)O)C(=O)O)N |

Origen del producto |

United States |

Foundational & Exploratory

what is the role of TriDAP in innate immunity

An In-depth Technical Guide on the Role of TriDAP in Innate Immunity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of L-Ala-γ-D-Glu-meso-DAP (TriDAP), a key microbe-associated molecular pattern (MAMP), and its integral role in the activation of the innate immune system. We delve into the molecular mechanisms of its recognition by the cytosolic pattern recognition receptor (PRR) NOD1, detailing the subsequent canonical and non-canonical signaling cascades. This document summarizes key quantitative data, outlines detailed experimental protocols for studying TriDAP-mediated immune responses, and provides visual representations of the signaling pathways and experimental workflows to facilitate a deeper understanding for research and therapeutic development.

Introduction to TriDAP

TriDAP, chemically known as L-alanyl-γ-D-glutamyl-meso-diaminopimelic acid, is a tripeptide component of peptidoglycan (PGN) found in the cell walls of Gram-negative bacilli and certain Gram-positive bacteria[1]. As a breakdown product of bacterial cell walls, TriDAP serves as a crucial signal to the host's innate immune system, indicating the presence of bacterial pathogens. It is a specific agonist for the Nucleotide-binding Oligomerization Domain 1 (NOD1) receptor, an intracellular sensor that plays a pivotal role in maintaining immune homeostasis and orchestrating host defense[2][3].

Table 1: Physicochemical Properties of TriDAP

| Property | Value | Reference |

| Synonyms | L-alanyl-g-D-glutamyl-meso-diaminopimelic acid | [1] |

| Molecular Formula | C₁₅H₂₆N₄O₈ | [1] |

| Molecular Weight | 390.39 g/mol | |

| Source | Synthetic | |

| Typical Working Conc. | 100 ng/ml - 10 µg/ml | |

| Solubility | 10 mg/ml in water |

The NOD1 Receptor and TriDAP Recognition

NOD1 is a member of the NOD-like receptor (NLR) family of cytosolic PRRs, which are critical for detecting intracellular danger signals. In its inactive state, NOD1 is autoinhibited by its C-terminal leucine-rich repeat (LRR) domain folding back onto the central nucleotide-binding domain (NBD).

The recognition of TriDAP occurs directly through the LRR domain of NOD1. This interaction induces a conformational change in NOD1, relieving the autoinhibition and promoting its oligomerization, which is the initial step for downstream signal transduction.

TriDAP-Mediated Signaling Pathways

Upon binding TriDAP, NOD1 initiates multiple downstream signaling pathways, leading to a robust inflammatory and antimicrobial response. These can be broadly categorized into canonical (NF-κB and MAPK) and non-canonical (Type I Interferon) pathways.

Canonical NF-κB and MAPK Activation

This is the most well-characterized pathway activated by TriDAP.

-

RIPK2 Recruitment : Activated NOD1 recruits the serine/threonine kinase RIPK2 (also known as RICK) via a homophilic CARD-CARD interaction.

-

IKK Complex Activation : RIPK2 undergoes poly-ubiquitination, which serves as a scaffold to recruit and activate the IκB kinase (IKK) complex.

-

NF-κB Translocation : The IKK complex phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), allowing it to translocate to the nucleus.

-

MAPK Activation : Concurrently, the signaling cascade also activates Mitogen-Activated Protein Kinase (MAPK) pathways, specifically p38 and ERK1/2.

-

Pro-inflammatory Gene Expression : In the nucleus, NF-κB and other transcription factors activated by MAPKs drive the expression of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12), chemokines (e.g., IL-8, CXCL2), and antimicrobial peptides.

Caption: Canonical NF-κB and MAPK signaling pathway activated by TriDAP.

Non-Canonical Type I Interferon (IFN) Pathway

In addition to the NF-κB pathway, TriDAP-mediated NOD1 activation can induce a Type I IFN response, which is crucial for antiviral defense.

-

TRAF3 Recruitment : Upon stimulation, RIPK2 associates with TRAF3 (TNF receptor-associated factor 3).

-

Kinase Activation : This complex recruits and activates the kinases TBK1 (TANK-binding kinase 1) and IKKε.

-

IRF7 Activation : TBK1/IKKε then phosphorylate the transcription factor IRF7 (Interferon Regulatory Factor 7).

-

IFN-β Production : Activated IRF7 translocates to the nucleus and induces the expression of Type I interferons, such as IFN-β.

Caption: Non-canonical Type I Interferon pathway activated by TriDAP.

Quantitative Analysis of TriDAP-Mediated Activation

The potency and binding kinetics of TriDAP have been characterized in various studies, providing a quantitative basis for its activity.

Table 2: Binding Affinities and Comparative Potency

| Parameter | Description | Value | Reference |

| Binding Affinity (Kd) | Direct binding of TriDAP to NOD1 protein. | 34.5 µM | |

| Binding Affinity (Kd) | Binding of NOD1 to RIPK2 (basal). | 4.13 µM | |

| Binding Affinity (Kd) | Binding of NOD1 to RIPK2 (TriDAP-prebound). | 3.26 µM | |

| Relative Potency | NF-κB activation compared to iE-DAP (γ-D-Glu-mDAP). | ~3-fold higher |

Table 3: TriDAP-Induced Gene and Protein Expression Changes

| Cell Type | Stimulus | Analyte | Fold Increase | Time | Reference |

| Caco2-BBE | 5 mM TriDAP | IL-8 mRNA | 3.5 | 2 h | |

| A549 | 50 µM TriDAP | IL-8+ cells | 3.29 | 24 h | |

| A549 | TriDAP | IL-8 expression | 1.68 | 8 h | |

| PDL Cells | TriDAP (dose-dep.) | IL-6, IL-8 protein | Increased | 24 h | |

| Macrophages | Tri-DAP + LPS | TNF-α, IL-6, etc. | Synergistic | 1-4 h |

Key Experimental Protocols

Investigating the effects of TriDAP involves a range of cellular and molecular biology techniques. Below are protocols for key experiments.

HEK-Blue™ NOD1 Reporter Assay

-

Purpose : To quantify the activation of NOD1-dependent NF-κB signaling.

-

Methodology :

-

Cell Culture : Culture HEK-Blue™ NOD1 cells (HEK293 cells stably expressing human NOD1 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter) according to the manufacturer's protocol.

-

Stimulation : Plate cells in a 96-well plate and allow them to adhere. Stimulate with varying concentrations of TriDAP (e.g., 100 ng/ml to 10 µg/ml) for 24 hours.

-

Detection : Collect the supernatant and add QUANTI-Blue™ solution, a SEAP detection reagent.

-

Quantification : Incubate at 37°C for 1-3 hours and measure the optical density (OD) at 620-650 nm using a spectrophotometer. The OD is directly proportional to NF-κB activation.

-

Western Blot for Signaling Pathway Activation

-

Purpose : To detect the phosphorylation and/or degradation of key signaling proteins like IκBα, p38, and ERK.

-

Methodology :

-

Cell Culture and Lysis : Grow cells (e.g., Caco-2, A549) to confluency. Stimulate with TriDAP for various time points (e.g., 0, 15, 30, 60 minutes). Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer : Separate 20-40 µg of protein lysate on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting : Block the membrane (e.g., with 5% BSA or non-fat milk) and incubate with primary antibodies specific for phosphorylated proteins (e.g., anti-phospho-IκBα, anti-phospho-p38) and total protein controls.

-

Detection : Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect signal using an enhanced chemiluminescence (ECL) substrate.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

-

Purpose : To measure the direct binding affinity (Kd) between TriDAP and NOD1.

-

Methodology :

-

Chip Preparation : Immobilize purified recombinant NOD1 protein onto a sensor chip (e.g., CM5 chip) via amine coupling.

-

Binding Analysis : Flow different concentrations of TriDAP (the analyte) over the chip surface. A running buffer is used for baseline measurement.

-

Data Acquisition : Measure the change in the refractive index at the surface, which is proportional to the mass of analyte bound to the immobilized ligand. This is recorded in real-time as a sensorgram.

-

Kinetic Analysis : Fit the association and dissociation curves to a binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Caption: A generalized experimental workflow for studying TriDAP's effects.

Implications for Drug Development

The specific activation of NOD1 by TriDAP makes it a molecule of significant interest for therapeutic applications.

-

Vaccine Adjuvants : As a potent activator of innate immunity, TriDAP and its derivatives are being explored as adjuvants to enhance the efficacy of vaccines by promoting a stronger and more durable adaptive immune response.

-

Immunomodulators : Targeted activation of NOD1 in specific tissues, such as the lung or gut epithelium, could be harnessed to create an antiviral or antibacterial state. This is particularly relevant for developing host-directed therapies against respiratory infections.

-

Cancer Immunotherapy : The pro-inflammatory environment induced by NOD1 agonists can potentially be used to modulate the tumor microenvironment, turning "cold" tumors "hot" and making them more susceptible to checkpoint inhibitors and other immunotherapies.

Conclusion

TriDAP is a fundamental bacterial motif that serves as a potent and specific activator of the innate immune receptor NOD1. Its recognition triggers robust NF-κB, MAPK, and Type I IFN signaling, leading to a coordinated pro-inflammatory and antimicrobial response. A thorough understanding of its mechanism of action, supported by quantitative data and established experimental protocols, is essential for researchers and drug developers seeking to harness the therapeutic potential of NOD1 activation. Continued investigation into the nuances of TriDAP-mediated signaling will undoubtedly uncover new opportunities for innovative immunomodulatory therapies.

References

- 1. invivogen.com [invivogen.com]

- 2. NOD1 and NOD2 in inflammatory and infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. L-Ala-γ-D-Glu-meso-diaminopimelic acid (DAP) interacts directly with leucine-rich region domain of nucleotide-binding oligomerization domain 1, increasing phosphorylation activity of receptor-interacting serine/threonine-protein kinase 2 and its interaction with nucleotide-binding oligomerization domain 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

TriDAP's Mechanism of Action in NOD1 Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the molecular mechanism of L-Ala-γ-D-Glu-mDAP (TriDAP) in the activation of Nucleotide-binding Oligomerization Domain 1 (NOD1) signaling. NOD1, an intracellular pattern recognition receptor, plays a critical role in the innate immune response to bacterial components. TriDAP, a component of peptidoglycan from Gram-negative and certain Gram-positive bacteria, is a potent agonist of NOD1, triggering a signaling cascade that culminates in the production of inflammatory cytokines and other immune responses.[1][2] This guide provides a comprehensive overview of the signaling pathway, quantitative data on molecular interactions, detailed experimental protocols, and visual representations of the key processes.

Core Signaling Pathway

The activation of NOD1 by TriDAP initiates a well-defined signaling cascade. In its inactive state, NOD1 is thought to exist in a closed, autoinhibited conformation. The direct binding of TriDAP to the leucine-rich repeat (LRR) domain of NOD1 is the initial and critical step in pathway activation.[3][4] This interaction induces a conformational change in NOD1, leading to its oligomerization.

The activated NOD1 oligomer then recruits the serine/threonine kinase RIPK2 (also known as RICK) through a homotypic CARD-CARD (caspase activation and recruitment domain) interaction.[5] This recruitment is essential for downstream signaling. The binding of TriDAP to NOD1 enhances the affinity of the NOD1-RIPK2 interaction.

Upon recruitment, RIPK2 undergoes autophosphorylation and polyubiquitination, which are critical for the activation of downstream signaling complexes. This leads to the activation of the transcription factor NF-κB and mitogen-activated protein kinase (MAPK) pathways, including p38, ERK, and JNK. The activation of these pathways results in the transcription and subsequent secretion of pro-inflammatory cytokines and chemokines, such as IL-6, IL-8, and TNF-α.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the molecular interactions and cellular responses in the TriDAP-NOD1 signaling pathway.

| Interaction | Parameter | Value | Method | Reference |

| TriDAP - NOD1 Binding | Dissociation Constant (Kd) | 34.5 μM | Surface Plasmon Resonance | |

| NOD1 - RIPK2 Binding (without TriDAP) | Dissociation Constant (Kd) | 4.13 μM | Surface Plasmon Resonance | |

| NOD1 - RIPK2 Binding (with TriDAP) | Dissociation Constant (Kd) | 3.26 μM | Surface Plasmon Resonance |

| Functional Response | Parameter | Observation | Cell Type | Reference |

| NF-κB Activation | TriDAP vs. iE-DAP | ~3-fold higher activation with TriDAP | HEK-Blue™ NOD1 | |

| Cytokine Production (IL-8) | Dose-dependent increase | 50 µM TriDAP induced a 3.29-fold increase in IL-8+ cells | A549 lung epithelial cells | |

| Cytokine Production (IL-6 & IL-8) | Dose-dependent increase | Observed with TriDAP stimulation | Human Periodontal Ligament cells | |

| Gene Expression (IL-8 mRNA) | Fold Increase | 3.5-fold increase at 2 hours | Caco2-BBE cells |

Signaling Pathway and Experimental Workflow Visualizations

To facilitate a deeper understanding, the following diagrams created using the DOT language illustrate the core signaling pathway and a typical experimental workflow for studying TriDAP-induced NOD1 activation.

Caption: TriDAP-induced NOD1 signaling pathway.

Caption: Experimental workflow for studying NOD1 activation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the TriDAP-NOD1 signaling pathway.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the activation of the NF-κB transcription factor in response to TriDAP stimulation.

-

Cell Line: Human Embryonic Kidney (HEK) 293T cells are commonly used due to their high transfection efficiency. Cells stably expressing NOD1 and an NF-κB-luciferase reporter construct are ideal.

-

Reagents:

-

HEK293T cells

-

Plasmids: NF-κB-luciferase reporter, a constitutively active Renilla luciferase control (for normalization), and a human NOD1 expression vector (if not using a stable cell line).

-

Transfection reagent (e.g., Lipofectamine).

-

TriDAP (agonist).

-

Luciferase Assay System (e.g., Dual-Luciferase® Reporter Assay System).

-

Lysis buffer.

-

-

Protocol:

-

Seed HEK293T cells in a 96-well plate to achieve 70-80% confluency on the day of transfection.

-

Co-transfect cells with the NF-κB-luciferase reporter plasmid, the Renilla luciferase control plasmid, and the NOD1 expression plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

After 24 hours of incubation, replace the medium with fresh medium containing various concentrations of TriDAP (e.g., 0.1 to 100 µM). Include an unstimulated control.

-

Incubate the cells for another 6-24 hours.

-

Lyse the cells using the provided lysis buffer.

-

Measure the firefly and Renilla luciferase activities sequentially in a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Production

ELISA is employed to measure the concentration of secreted pro-inflammatory cytokines, such as IL-6 and IL-8, in the cell culture supernatant following TriDAP stimulation.

-

Cell Line: A variety of cell types can be used, including human alveolar macrophages, periodontal ligament cells, or epithelial cell lines like A549.

-

Reagents:

-

Selected cell line.

-

TriDAP.

-

ELISA kit specific for the cytokine of interest (e.g., human IL-8 ELISA kit). This typically includes a capture antibody, detection antibody, streptavidin-HRP, and substrate.

-

-

Protocol:

-

Seed cells in a 24- or 48-well plate and grow to the desired confluency.

-

Stimulate the cells with different concentrations of TriDAP for a specified period (e.g., 24 hours). Include an unstimulated control.

-

Collect the cell culture supernatants.

-

Perform the ELISA according to the manufacturer's protocol. This generally involves:

-

Coating a 96-well plate with the capture antibody.

-

Blocking non-specific binding sites.

-

Incubating with the collected cell culture supernatants.

-

Incubating with the biotinylated detection antibody.

-

Incubating with streptavidin-HRP.

-

Adding the substrate and stopping the reaction.

-

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cytokine concentration based on a standard curve generated with recombinant cytokine.

-

Pull-Down Assay for Protein-Protein Interaction

This in vitro technique is used to confirm the physical interaction between NOD1 and RIPK2, and how it might be influenced by TriDAP.

-

Reagents:

-

Purified, tagged "bait" protein (e.g., GST-NOD1 or His-NOD1).

-

Cell lysate containing the "prey" protein (e.g., from cells overexpressing RIPK2) or purified "prey" protein (e.g., RIPK2).

-

Affinity resin corresponding to the bait protein's tag (e.g., Glutathione-agarose for GST-tag, Ni-NTA agarose for His-tag).

-

TriDAP.

-

Wash buffer.

-

Elution buffer.

-

SDS-PAGE and Western blotting reagents.

-

Antibody against the prey protein (e.g., anti-RIPK2 antibody).

-

-

Protocol:

-

Incubate the purified, tagged bait protein (e.g., GST-NOD1) with the affinity resin to immobilize it.

-

Wash the resin to remove any unbound bait protein.

-

Incubate the immobilized bait protein with the cell lysate or purified prey protein in the presence or absence of TriDAP.

-

Wash the resin extensively to remove non-specifically bound proteins.

-

Elute the bait protein and any interacting prey proteins from the resin.

-

Analyze the eluates by SDS-PAGE followed by Western blotting using an antibody specific for the prey protein (RIPK2) to detect the interaction.

-

This comprehensive guide provides a detailed understanding of the mechanism of action of TriDAP in NOD1 signaling, supported by quantitative data, visual diagrams, and robust experimental protocols to aid researchers in this field.

References

- 1. invivogen.com [invivogen.com]

- 2. Frontiers | Activation of NOD1 and NOD2 in the development of liver injury and cancer [frontiersin.org]

- 3. L-Ala-γ-D-Glu-meso-diaminopimelic acid (DAP) interacts directly with leucine-rich region domain of nucleotide-binding oligomerization domain 1, increasing phosphorylation activity of receptor-interacting serine/threonine-protein kinase 2 and its interaction with nucleotide-binding oligomerization domain 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modulation of the Nod-like receptors NOD1 and NOD2: A Chemist’s Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nucleotide-Binding Oligomerization Domain 1 (NOD1) Agonists Prevent SARS-CoV-2 Infection in Human Lung Epithelial Cells through Harnessing the Innate Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

The Immunomodulatory Role of TriDAP: A Key Peptidoglycan Component in Innate Immunity

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive technical guide released today details the critical function of L-alanyl-D-glutamyl-meso-diaminopimelic acid (TriDAP), a key component of bacterial peptidoglycan, in activating the human innate immune system. This whitepaper, aimed at researchers, scientists, and drug development professionals, provides an in-depth analysis of TriDAP's interaction with the intracellular pattern recognition receptor NOD1 and the subsequent signaling cascades that are crucial for host defense against bacterial pathogens.

Introduction: TriDAP as a Microbe-Associated Molecular Pattern

TriDAP is a tripeptide motif, L-Ala-γ-D-Glu-meso-DAP, found within the peptidoglycan (PGN) structure of most Gram-negative bacteria and certain Gram-positive bacteria.[1] As a microbe-associated molecular pattern (MAMP), TriDAP is recognized by the host's innate immune system as a sign of bacterial presence, triggering a defensive response. Its primary intracellular sensor is the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1).[1]

TriDAP Recognition by NOD1: A High-Affinity Interaction

The interaction between TriDAP and the Leucine-Rich Repeat (LRR) domain of NOD1 is a critical initiating event in the innate immune response. This binding is specific and exhibits a notable affinity, which has been quantified using surface plasmon resonance (SPR).

| Ligand | Receptor | Method | Dissociation Constant (Kd) | Reference |

| TriDAP | NOD1 | Surface Plasmon Resonance (SPR) | 34.5 µM | [2] |

This direct binding induces a conformational change in NOD1, leading to its activation and the recruitment of downstream signaling molecules.[2]

The NOD1 Signaling Cascade Activated by TriDAP

Upon binding TriDAP, NOD1 activates a signaling cascade that culminates in the production of pro-inflammatory cytokines and chemokines. A key downstream effector is the serine/threonine kinase RIPK2 (RICK), which is recruited to the activated NOD1. This interaction initiates signaling pathways that lead to the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[3]

NF-κB and MAPK Activation

The activation of NF-κB is a central event in the TriDAP-induced inflammatory response. This transcription factor, when activated, translocates to the nucleus and induces the expression of a wide range of pro-inflammatory genes. Similarly, the activation of MAPK pathways, including p38 and JNK, contributes to the inflammatory response.

References

TriDAP and its Interaction with the NOD1 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the molecular interactions between L-Ala-γ-D-Glu-mDAP (TriDAP) and the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1). NOD1, an intracellular pattern recognition receptor, is a key component of the innate immune system, recognizing peptidoglycan fragments from bacteria and triggering pro-inflammatory signaling cascades. TriDAP, a constituent of peptidoglycan from Gram-negative and certain Gram-positive bacteria, is a potent agonist of NOD1.[1] This document details the signaling pathways initiated by TriDAP-NOD1 engagement, presents quantitative data on their binding affinity and activation potential, and provides comprehensive experimental protocols for studying this interaction. The information herein is intended to serve as a valuable resource for researchers in immunology, infectious diseases, and drug development aimed at modulating NOD1 activity.

Introduction to NOD1 and TriDAP

The innate immune system relies on a class of germline-encoded pattern recognition receptors (PRRs) to detect conserved microbial structures known as pathogen-associated molecular patterns (PAMPs). Among these, the NOD-like receptors (NLRs) are cytosolic sensors crucial for identifying intracellular pathogens. NOD1 is a ubiquitously expressed NLR that recognizes a specific peptidoglycan motif, γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP).[2] TriDAP, or L-Ala-γ-D-Glu-mDAP, is a tripeptide containing the essential iE-DAP moiety and demonstrates a higher potency in activating NOD1-mediated signaling pathways compared to the minimal iE-DAP dipeptide.[1] Upon binding TriDAP, NOD1 undergoes a conformational change, leading to the activation of downstream signaling cascades that culminate in the production of inflammatory cytokines and chemokines, thereby orchestrating an immune response.[2]

The NOD1 Signaling Pathway

The activation of NOD1 by TriDAP initiates a well-defined signaling cascade that is pivotal for the innate immune response to bacterial pathogens. This pathway ultimately leads to the activation of key transcription factors, NF-κB and AP-1 (via MAPKs), which drive the expression of pro-inflammatory genes.

Ligand Recognition and Receptor Oligomerization

In its inactive state, NOD1 is thought to exist in an auto-inhibited monomeric form within the cytoplasm. The leucine-rich repeat (LRR) domain of NOD1 is crucial for ligand recognition and is believed to fold back onto the central nucleotide-binding domain (NBD or NACHT) to maintain this inactive conformation. The interaction of TriDAP with the LRR domain of NOD1 is the initial and critical step in pathway activation. This binding event induces a conformational change in NOD1, alleviating the auto-inhibition and promoting the self-oligomerization of NOD1 monomers through their NACHT domains.

Recruitment and Activation of RIPK2

The oligomerized NOD1 platform serves as a scaffold for the recruitment of the serine/threonine kinase, Receptor-Interacting Protein Kinase 2 (RIPK2; also known as RICK). This interaction is mediated by a homotypic interaction between the caspase activation and recruitment domains (CARD) present in both NOD1 and RIPK2. The binding of TriDAP to NOD1 enhances the affinity of the NOD1-RIPK2 interaction.

Downstream Activation of NF-κB and MAPK Pathways

Once recruited, RIPK2 is activated and undergoes polyubiquitination. This ubiquitinated RIPK2 then acts as a platform to recruit and activate the TAK1 (Transforming growth factor-β-activated kinase 1) complex, which in turn activates two major downstream signaling branches:

-

NF-κB Pathway: The TAK1 complex phosphorylates and activates the IκB kinase (IKK) complex. The IKK complex then phosphorylates the inhibitor of NF-κB (IκBα), targeting it for proteasomal degradation. The degradation of IκBα releases the NF-κB transcription factor, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines such as IL-6 and IL-8.

-

MAPK Pathway: TAK1 also activates various Mitogen-Activated Protein Kinase (MAPK) cascades, including the p38 and ERK pathways. The activation of these pathways leads to the phosphorylation and activation of other transcription factors, such as AP-1, which also contribute to the expression of inflammatory mediators.

The following diagram illustrates the TriDAP-induced NOD1 signaling pathway:

Quantitative Data on TriDAP-NOD1 Interaction

The interaction between TriDAP and NOD1, as well as the subsequent protein-protein interactions in the signaling cascade, have been quantified using various biophysical and cell-based assays.

| Interaction | Method | Parameter | Value | Reference |

| TriDAP - NOD1 | Surface Plasmon Resonance (SPR) | Dissociation Constant (Kd) | 34.5 µM | |

| TriDAP - NOD1 | Affinity | Low micromolar (~35 µM) | ||

| NOD1 - RIPK2 (without TriDAP) | Surface Plasmon Resonance (SPR) | Dissociation Constant (Kd) | 4.13 µM | |

| NOD1 - RIPK2 (with TriDAP) | Surface Plasmon Resonance (SPR) | Dissociation Constant (Kd) | 3.26 µM | |

| TriDAP vs. M-TriDAP Antiviral Potency | SARS-CoV-2 Infection Assay (A549-Dual cells) | Relative EC50 | TriDAP EC50 is 4-fold higher than M-TriDAP | |

| TriDAP vs. iE-DAP NF-κB Activation | Reporter Assay | Relative Potency | TriDAP exhibits a ~3-fold higher ability to activate NF-κB than iE-DAP |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the TriDAP-NOD1 interaction and downstream signaling events.

NOD1-Mediated NF-κB Activation Reporter Assay

This assay measures the activation of the NF-κB transcription factor in response to NOD1 agonists like TriDAP. It typically utilizes a reporter cell line, such as HEK293 cells, that stably or transiently expresses NOD1 and a reporter gene (e.g., luciferase or secreted embryonic alkaline phosphatase - SEAP) under the control of an NF-κB-responsive promoter.

Materials:

-

HEK-Blue™ hNOD1 cells (InvivoGen) or HEK293T cells

-

Plasmids: NF-κB-luciferase reporter, Renilla luciferase control (for dual-luciferase assays), human NOD1 expression vector (if using HEK293T)

-

Transfection reagent (e.g., FuGENE, XtremeGene9)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

TriDAP (InvivoGen)

-

Luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System, Promega) or QUANTI-Blue™ Solution (for SEAP)

-

96-well cell culture plates

-

Luminometer or spectrophotometer

Procedure:

-

Cell Seeding: Seed HEK-Blue™ hNOD1 or HEK293T cells in a 96-well plate at a density of 3 x 104 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Transfection (for HEK293T cells): Co-transfect the cells with the NF-κB-luciferase reporter, Renilla control plasmid, and NOD1 expression plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Stimulation: Prepare serial dilutions of TriDAP in complete DMEM. Remove the old medium from the cells and add 100 µL of the TriDAP dilutions. Include a vehicle-only control.

-

Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

-

Reporter Gene Assay:

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the dual-luciferase assay system. Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

-

SEAP Assay: Collect the cell culture supernatant and measure the SEAP activity using QUANTI-Blue™ Solution and a spectrophotometer at 620-650 nm.

-

-

Data Analysis: Plot the normalized reporter activity against the log of the TriDAP concentration and fit the data to a dose-response curve to determine the EC50 value.

The following diagram outlines the workflow for the NF-κB reporter assay:

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time binding kinetics and affinity between two molecules. In this context, it is used to quantify the interaction between TriDAP and NOD1.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant purified NOD1 protein

-

TriDAP solution

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP)

Procedure:

-

Protein Immobilization:

-

Activate the carboxymethylated dextran surface of the sensor chip with a mixture of EDC and NHS.

-

Inject the purified NOD1 protein over the activated surface to allow for covalent coupling via amine groups.

-

Deactivate the remaining active esters with an injection of ethanolamine.

-

-

Binding Analysis:

-

Flow running buffer over the sensor surface to establish a stable baseline.

-

Inject a series of concentrations of TriDAP over the immobilized NOD1 surface.

-

Monitor the change in the refractive index in real-time, which is proportional to the mass of TriDAP binding to NOD1.

-

After each injection, allow for a dissociation phase where running buffer is flowed over the surface.

-

-

Data Analysis:

-

Subtract the response from a reference flow cell to correct for bulk refractive index changes.

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

The following diagram illustrates the SPR experimental workflow:

References

An In-depth Technical Guide to the TriDAP-NF-κB Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Introduction

The innate immune system relies on a sophisticated network of pattern recognition receptors (PRRs) to detect invading pathogens and initiate a defensive response. Among these, the nucleotide-binding oligomerization domain (NOD)-like receptors (NLRs) play a crucial role in recognizing intracellular microbial components. The TriDAP-NF-κB signaling pathway is a key component of this intracellular surveillance system, activated by the bacterial peptidoglycan fragment L-alanyl-γ-D-glutamyl-meso-diaminopimelic acid (Tri-DAP). Tri-DAP is a constituent of the cell wall of most Gram-negative and certain Gram-positive bacteria.[1] Its detection by the cytosolic sensor NOD1 triggers a signaling cascade culminating in the activation of the transcription factor NF-κB, a master regulator of inflammatory and immune responses.

This technical guide provides a comprehensive overview of the core components, molecular mechanisms, and cellular outcomes of the TriDAP-NF-κB signaling pathway. It is intended to serve as a resource for researchers, scientists, and drug development professionals working to understand and therapeutically target this critical innate immune pathway.

Core Components of the TriDAP-NF-κB Signaling Pathway

The activation of NF-κB by Tri-DAP is orchestrated by a series of key protein players that assemble into a signaling complex.

| Component | Full Name | Function |

| Tri-DAP | L-alanyl-γ-D-glutamyl-meso-diaminopimelic acid | The activating ligand, a bacterial peptidoglycan fragment.[1] |

| NOD1 | Nucleotide-binding oligomerization domain-containing protein 1 | The intracellular sensor that directly recognizes Tri-DAP.[2] |

| RIPK2 | Receptor-interacting serine/threonine-protein kinase 2 (also known as RICK) | A crucial adaptor kinase that is recruited to activated NOD1.[3] |

| IKK Complex | IκB kinase complex (IKKα, IKKβ, NEMO/IKKγ) | A protein kinase complex that phosphorylates the inhibitor of NF-κB (IκB). |

| IκBα | Inhibitor of NF-κB alpha | An inhibitory protein that sequesters NF-κB in the cytoplasm. |

| NF-κB | Nuclear factor kappa-light-chain-enhancer of activated B cells | A transcription factor that, upon activation, translocates to the nucleus to induce the expression of inflammatory genes.[4] |

| Ubiquitin E3 Ligases | e.g., cIAP1, cIAP2, XIAP | Enzymes that mediate the ubiquitination of RIPK2, a critical step for signal propagation. |

| PGLYRPs | Peptidoglycan Recognition Proteins | A family of proteins that can modulate NOD1 signaling, with both pro- and anti-inflammatory roles depending on the specific PGLYRP and context. |

Molecular Mechanism of Activation

The TriDAP-NF-κB signaling pathway is initiated by the direct binding of Tri-DAP to the leucine-rich repeat (LRR) domain of NOD1 in the cytoplasm. This interaction induces a conformational change in NOD1, leading to its oligomerization and the recruitment of the downstream adaptor kinase, RIPK2.

The interaction between NOD1 and RIPK2 is mediated by a homotypic interaction between their respective caspase activation and recruitment domains (CARDs). The binding of Tri-DAP to NOD1 enhances the affinity of the NOD1-RIPK2 interaction. Upon recruitment to the NOD1 signalosome, RIPK2 undergoes autophosphorylation and ubiquitination. This ubiquitination, primarily through K63-linked polyubiquitin chains mediated by E3 ligases such as cIAP1, cIAP2, and XIAP, is a critical step for the recruitment and activation of the IκB kinase (IKK) complex.

The activated IKK complex then phosphorylates the inhibitory protein IκBα. This phosphorylation event targets IκBα for proteasomal degradation, releasing the NF-κB dimer (typically p50/p65). The liberated NF-κB then translocates to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of a wide array of pro-inflammatory molecules.

Ubiquitination also plays a regulatory role in this pathway. The binding of ubiquitin to the CARD of NOD1 can compete with RIPK2 binding, suggesting a negative feedback mechanism to attenuate signaling.

Signaling Pathway Diagram

Caption: The TriDAP-NF-κB signaling pathway.

Quantitative Data

Quantitative understanding of the molecular interactions within the TriDAP-NF-κB pathway is crucial for developing targeted therapeutics. The following table summarizes key binding affinities and dose-response data.

| Interacting Molecules | Method | Dissociation Constant (Kd) / IC50 | Reference |

| Tri-DAP and NOD1 | Surface Plasmon Resonance (SPR) | 34.5 µM | |

| NOD1 and RIPK2 (in the absence of Tri-DAP) | Surface Plasmon Resonance (SPR) | 4.13 µM | |

| NOD1 and RIPK2 (in the presence of Tri-DAP) | Surface Plasmon Resonance (SPR) | 3.26 µM | |

| ML130 (NOD1 inhibitor) and NOD1-mediated NF-κB activation | Luciferase Reporter Assay | IC50: 0.52 µM | |

| Tri-DAP Dose-Response on Cytokine Production | |||

| Tri-DAP and IL-8 production in A549 cells (50 µM) | Flow Cytometry | ~3.3-fold increase in IL-8+ cells | |

| Tri-DAP and IL-6/IL-8 production in PDL cells (10 µg/mL) | ELISA | Significant increase |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the TriDAP-NF-κB signaling pathway.

NF-κB Luciferase Reporter Assay

This assay is used to quantify NF-κB activation in response to Tri-DAP stimulation.

Principle: HEK293T cells are transiently co-transfected with a plasmid encoding a luciferase reporter gene under the control of an NF-κB response element and a plasmid constitutively expressing a control reporter (e.g., Renilla luciferase or β-galactosidase) for normalization. Upon stimulation with Tri-DAP, activated NF-κB binds to the response element and drives the expression of luciferase, which can be quantified by measuring luminescence.

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 30,000 cells per well in 75 µL of DMEM supplemented with 10% FBS. Incubate overnight at 37°C with 5% CO2.

-

Transfection: Prepare a transfection mix containing the NF-κB-luciferase reporter plasmid, a normalization control plasmid (e.g., pRL-TK), and a transfection reagent (e.g., FuGENE HD or PEI) in serum-free medium according to the manufacturer's instructions. Add the transfection mix to the cells and incubate for 24 hours.

-

Stimulation: Prepare serial dilutions of Tri-DAP in assay medium. Replace the transfection medium with 100 µL of the Tri-DAP dilutions or control medium. Incubate for 5-6 hours at 37°C with 5% CO2.

-

Lysis and Luminescence Measurement: Lyse the cells using a suitable lysis buffer. Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of NF-κB activity by dividing the normalized luciferase activity of stimulated cells by that of unstimulated cells.

Experimental Workflow: NF-κB Luciferase Reporter Assay

Caption: Workflow for an NF-κB luciferase reporter assay.

In Vitro RIPK2 Kinase Assay

This assay measures the kinase activity of RIPK2 and can be used to screen for inhibitors.

Principle: Recombinant RIPK2 is incubated with a substrate (e.g., myelin basic protein or a specific peptide) and ATP. The kinase activity is determined by measuring the amount of ADP produced, which is directly proportional to the phosphorylation of the substrate. The ADP-Glo™ Kinase Assay is a common method for this purpose.

Protocol:

-

Reagent Preparation: Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT). Dilute recombinant RIPK2 enzyme, substrate, and ATP in the kinase buffer.

-

Reaction Setup: In a 384-well low-volume plate, add 1 µL of inhibitor or vehicle (e.g., 5% DMSO). Add 2 µL of diluted RIPK2 enzyme. Add 2 µL of the substrate/ATP mix.

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Luminescence Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the RIPK2 kinase activity.

Chromatin Immunoprecipitation (ChIP) for NF-κB Target Genes

ChIP is used to determine if NF-κB directly binds to the promoter of a specific target gene (e.g., IL-8) in response to Tri-DAP stimulation.

Principle: Cells are treated with a cross-linking agent (e.g., formaldehyde) to covalently link proteins to DNA. The chromatin is then sheared, and an antibody specific to an NF-κB subunit (e.g., p65) is used to immunoprecipitate the NF-κB-DNA complexes. The cross-links are reversed, and the associated DNA is purified and analyzed by qPCR to quantify the enrichment of the target gene promoter.

Protocol:

-

Cell Stimulation and Cross-linking: Stimulate cells (e.g., HEK293 or monocytic cells) with Tri-DAP for a specified time. Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to an average fragment size of 200-1000 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-p65 antibody or an IgG control overnight at 4°C. Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washes and Elution: Wash the beads to remove non-specific binding. Elute the chromatin from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by heating at 65°C. Treat with RNase A and Proteinase K. Purify the DNA using a spin column or phenol-chloroform extraction.

-

qPCR Analysis: Perform quantitative PCR using primers specific for the promoter region of the target gene (e.g., IL-8) and a negative control region.

-

Data Analysis: Calculate the enrichment of the target promoter in the p65 immunoprecipitated samples relative to the IgG control and the input chromatin.

Role in Disease and Therapeutic Targeting

Dysregulation of the TriDAP-NF-κB signaling pathway is implicated in the pathogenesis of several inflammatory diseases.

-

Crohn's Disease: Genetic variations in the NOD1 gene have been associated with susceptibility to Crohn's disease, a chronic inflammatory bowel disease. Aberrant activation of NOD1 in response to gut microbiota can contribute to the chronic intestinal inflammation characteristic of the disease.

-

Inflammatory Disorders: The pathway's central role in inflammation suggests its involvement in a broader range of inflammatory conditions.

The critical role of the NOD1-RIPK2 axis in inflammation makes it an attractive target for therapeutic intervention. Several small molecule inhibitors targeting either NOD1 or RIPK2 have been developed and are under investigation. These inhibitors aim to dampen the excessive inflammatory response driven by this pathway, offering potential therapeutic benefits for a variety of inflammatory diseases.

Conclusion

The TriDAP-NF-κB signaling pathway represents a fundamental mechanism of innate immunity, enabling the detection of bacterial components and the initiation of a protective inflammatory response. A detailed understanding of its core components, molecular interactions, and regulatory mechanisms is essential for elucidating its role in health and disease. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and therapeutically modulate this critical signaling cascade. Future research will likely focus on the intricate interplay of this pathway with other innate immune signaling networks and the development of highly specific and potent inhibitors for the treatment of inflammatory disorders.

References

- 1. Identification of Selective Small Molecule Inhibitors of the Nucleotide-Binding Oligomerization Domain 1 (NOD1) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. L-Ala-γ-D-Glu-meso-diaminopimelic acid (DAP) interacts directly with leucine-rich region domain of nucleotide-binding oligomerization domain 1, increasing phosphorylation activity of receptor-interacting serine/threonine-protein kinase 2 and its interaction with nucleotide-binding oligomerization domain 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

TriDAP's role in recognizing gram-negative bacteria

An In-depth Technical Guide to the Role of TriDAP in the Recognition of Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

The innate immune system has evolved sophisticated mechanisms to detect invading pathogens by recognizing conserved microbial structures known as pathogen-associated molecular patterns (PAMPs). For Gram-negative bacteria, a key PAMP is the peptidoglycan (PGN) that constitutes their cell wall. This guide provides a detailed technical overview of L-Alanyl-γ-D-Glutamyl-meso-diaminopimelic acid (TriDAP), a specific substructure of Gram-negative bacterial PGN, and its central role in triggering host immune responses. We will explore the recognition of TriDAP by host pattern recognition receptors (PRRs), delineate the subsequent signaling cascades in both mammalian and Drosophila systems, present quantitative data on molecular interactions, and provide detailed experimental protocols for studying these pathways.

Introduction: TriDAP as a Key Bacterial Signature

TriDAP, chemically known as L-Ala-γ-D-Glu-mDAP, is a tripeptide motif that is an integral component of the peptidoglycan of most Gram-negative bacteria and certain Gram-positive bacilli.[1] PGN is a polymer essential for maintaining the structural integrity of the bacterial cell wall. The presence of diaminopimelic acid (DAP) in the third position of the peptide stem is a hallmark of this PGN type, distinguishing it from the lysine-type PGN typically found in Gram-positive bacteria. TriDAP and its derivatives are released during bacterial growth, division, and degradation, acting as potent molecular signals that alert the host to the presence of a Gram-negative bacterial infection.

Recognition of TriDAP and Downstream Signaling

The host immune system utilizes specific intracellular and transmembrane receptors to detect DAP-type PGN fragments like TriDAP. This recognition initiates distinct signaling pathways that culminate in the production of antimicrobial effectors.

The Mammalian NOD1 Pathway

In mammals, TriDAP is primarily recognized by the intracellular sensor Nucleotide-binding Oligomerization Domain 1 (NOD1). NOD1 is a member of the NOD-like receptor (NLR) family and serves as a crucial sentinel for cytosolic contamination with bacterial components.

Mechanism of Activation:

-

Direct Binding: TriDAP directly interacts with the leucine-rich repeat (LRR) domain at the C-terminus of NOD1.[2] This binding event is specific; NOD1 does not significantly interact with muramyl dipeptide (MDP), the minimal PGN motif from most bacteria that is recognized by NOD2.

-

Conformational Change and Oligomerization: Ligand binding is believed to induce a conformational change in NOD1, leading to its self-oligomerization.

-

RICK Recruitment and Phosphorylation: The activated NOD1 recruits the serine/threonine kinase RIP2 (also known as RICK) via a CARD-CARD (caspase activation and recruitment domain) interaction. The binding of TriDAP to NOD1 enhances the affinity of the NOD1-RICK interaction.

-

NF-κB and MAPK Activation: RICK, once activated, triggers downstream signaling cascades that lead to the activation of the transcription factor NF-κB and Mitogen-Activated Protein Kinases (MAPKs) such as p38 and ERK1/2.

-

Cytokine Production: The activation of these pathways results in the transcription and secretion of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-8, which orchestrate the antibacterial response.

The Drosophila IMD Pathway

In the fruit fly Drosophila melanogaster, the recognition of DAP-type PGN is critical for activating the Immune Deficiency (IMD) pathway, which is the primary defense against Gram-negative bacteria.

Mechanism of Activation:

-

Receptor Recognition: The transmembrane receptor Peptidoglycan Recognition Protein LC (PGRP-LC) is the main sensor of DAP-type PGN, including monomeric forms like tracheal cytotoxin (TCT), which is a larger PGN fragment containing the TriDAP motif. Another protein, PGRP-LE, can act both extracellularly to synergize with PGRP-LC and intracellularly to detect cytosolic PGN.

-

Receptor Clustering and Imd Recruitment: PGN binding induces the clustering or dimerization of PGRP-LC, which triggers a conformational change in its intracellular domain. This leads to the recruitment of the central adaptor protein, Imd.

-

Signal Transduction and Relish Activation: The signal is transduced through a series of proteins, including FADD and the caspase Dredd, which ultimately leads to the cleavage and activation of the NF-κB transcription factor Relish.

-

Antimicrobial Peptide Production: Activated Relish translocates to the nucleus and drives the expression of a battery of potent antimicrobial peptides (AMPs), such as Diptericin, which are secreted into the hemolymph to kill invading bacteria.

Quantitative Data Presentation

The interactions between TriDAP and host proteins, as well as the downstream consequences, have been quantified in several studies.

Table 1: Binding Affinities in the NOD1 Pathway

| Interacting Molecules | Method | Dissociation Constant (Kd) | Reference |

| NOD1 and Tri-DAP | Surface Plasmon Resonance (SPR) | 34.5 µM | |

| NOD1 and RICK (in absence of Tri-DAP) | Surface Plasmon Resonance (SPR) | 4.13 µM | |

| NOD1 and RICK (in presence of Tri-DAP) | Surface Plasmon Resonance (SPR) | 3.26 µM |

This data demonstrates that TriDAP binds directly to NOD1 and that this binding enhances the interaction between NOD1 and its downstream signaling partner RICK.

Table 2: Bioactivity of PGN Fragments

| Ligand | Receptor Target | Relative NF-κB Activation | Working Concentration Range | Reference |

| Tri-DAP | NOD1 | ~3-fold higher than iE-DAP | 100 ng/mL - 10 µg/mL | |

| iE-DAP (γ-D-Glu-mDAP) | NOD1 | Baseline for NOD1 agonists | N/A | |

| M-TriDAP | NOD1 (primarily), NOD2 (lesser extent) | Similar to Tri-DAP | 100 ng/mL - 10 µg/mL | |

| MDP | NOD2 | No significant NOD1 activation | N/A |

This comparison highlights the specificity of the receptors and indicates that the L-Ala residue in Tri-DAP significantly enhances its ability to activate NOD1 compared to the minimal iE-DAP dipeptide.

Detailed Experimental Protocols

Investigating the role of TriDAP requires a range of cellular and biochemical assays. The following are methodologies for key experiments.

NF-κB Luciferase Reporter Assay

This assay quantitatively measures the activation of the NF-κB transcription factor in response to a stimulus like TriDAP.

Protocol:

-

Cell Culture and Transfection:

-

Culture human embryonic kidney (HEK293) cells or intestinal epithelial cells (Caco-2) in appropriate media.

-

Co-transfect cells with three plasmids:

-

An expression plasmid for the receptor of interest (e.g., human NOD1).

-

A reporter plasmid containing the firefly luciferase gene under the control of an NF-κB-responsive promoter.

-

A control plasmid expressing Renilla luciferase under a constitutive promoter (e.g., pRL-TK) to normalize for transfection efficiency.

-

-

-

Stimulation:

-

24-48 hours post-transfection, treat the cells with varying concentrations of TriDAP (e.g., 5 µM) for a defined period (e.g., 30 to 120 minutes). Include a vehicle-only control.

-

-

Cell Lysis:

-

Wash cells with phosphate-buffered saline (PBS) and lyse them using a passive lysis buffer.

-

-

Luminometry:

-

Measure firefly and Renilla luciferase activities sequentially in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Express the results as relative luciferase activity or fold induction over the unstimulated control.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure real-time biomolecular interactions and determine binding affinity (Kd).

Protocol (for NOD1-TriDAP interaction):

-

Chip Preparation:

-

Activate a carboxymethylated dextran sensor chip (e.g., CM5 chip) with a mixture of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

-

-

Ligand Immobilization:

-

Immobilize purified recombinant NOD1 protein onto the activated chip surface via amine coupling to a target density.

-

Deactivate remaining active esters with ethanolamine.

-

-

Analyte Injection:

-

Inject a series of concentrations of Tri-DAP (the analyte) in a suitable running buffer over the sensor surface at a constant flow rate.

-

Allow for an association phase followed by a dissociation phase where only buffer flows over the chip.

-

-

Data Collection:

-

Monitor the change in the SPR signal (measured in Resonance Units, RU) over time. The signal change is proportional to the mass bound to the surface.

-

-

Data Analysis:

-

Fit the resulting sensorgrams (RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Western Blot for Pathway Activation

This method detects changes in protein levels or post-translational modifications (like phosphorylation) that indicate pathway activation.

Protocol (for IκBα Degradation):

-

Cell Culture and Stimulation:

-

Grow cells (e.g., Caco-2) to near confluence.

-

Stimulate the cells with TriDAP (e.g., 5 µM) for various time points (e.g., 0, 15, 30, 60 minutes).

-

-

Protein Extraction:

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to obtain total protein lysates.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with a primary antibody specific for IκBα.

-

Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

As a loading control, probe the same membrane with an antibody for a housekeeping protein like β-actin or GAPDH.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A decrease in the IκBα band intensity over time indicates its degradation and subsequent NF-κB activation.

-

Conclusion

TriDAP is a fundamental molecular pattern that enables the innate immune systems of diverse organisms, from insects to mammals, to specifically recognize the presence of Gram-negative bacteria. Its detection by NOD1 in mammals and the PGRP-LC/LE complex in Drosophila triggers powerful, evolutionarily conserved signaling cascades—the NOD1 and IMD pathways, respectively. These pathways rapidly mobilize defenses, including inflammatory cytokines and antimicrobial peptides, to combat the infection. A thorough understanding of the molecular interactions, signaling components, and regulatory mechanisms involved in TriDAP recognition is crucial for the development of novel immunomodulatory drugs, vaccine adjuvants, and therapeutic strategies against bacterial diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. l-Ala-γ-d-Glu-meso-diaminopimelic Acid (DAP) Interacts Directly with Leucine-rich Region Domain of Nucleotide-binding Oligomerization Domain 1, Increasing Phosphorylation Activity of Receptor-interacting Serine/Threonine-protein Kinase 2 and Its Interaction with Nucleotide-binding Oligomerization Domain 1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to TriDAP Stimulation in Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

TriDAP (L-Ala-γ-D-Glu-meso-DAP) is a tripeptide component of peptidoglycan found in the cell walls of certain Gram-negative and Gram-positive bacteria. As a microbe-associated molecular pattern (MAMP), TriDAP is a potent activator of the innate immune system in host cells. It is specifically recognized by the intracellular pattern recognition receptor (PRR) Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1). This recognition event triggers a cascade of downstream signaling events, culminating in the production of pro-inflammatory cytokines and chemokines, thereby orchestrating an innate immune response. Understanding the fundamental principles of TriDAP stimulation is crucial for research in immunology, infectious diseases, and the development of novel immunomodulatory therapeutics.

This technical guide provides a comprehensive overview of the core principles of TriDAP stimulation in cells, including the underlying signaling pathways, quantitative data from key experiments, and detailed experimental protocols.

Core Signaling Pathway of TriDAP Stimulation

TriDAP stimulation initiates a well-defined signaling cascade upon its recognition by the cytosolic receptor NOD1. The binding of TriDAP to the leucine-rich repeat (LRR) domain of NOD1 induces a conformational change, leading to the recruitment of the serine/threonine kinase RIPK2 (also known as RICK). This interaction, mediated by their respective CARD domains, is a critical step in the signal transduction process. The formation of the NOD1-RIPK2 complex facilitates the activation of downstream pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The activation of these pathways leads to the transcription and subsequent secretion of various pro-inflammatory cytokines and chemokines, including Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).

Below is a diagram illustrating the canonical TriDAP-NOD1 signaling pathway.

Caption: The TriDAP-NOD1 signaling pathway, initiating with TriDAP recognition by NOD1 in the cytoplasm and culminating in the secretion of pro-inflammatory cytokines.

Quantitative Data on TriDAP Stimulation

The cellular response to TriDAP stimulation can be quantified through various assays, including measurements of gene expression, protein phosphorylation, and cytokine secretion. The following tables summarize key quantitative data from published studies.

Table 1: NF-κB Activation in Response to TriDAP

| Cell Line | Assay | TriDAP Concentration | Fold Induction of NF-κB Activity (relative to control) | Reference |

| HEK-Blue™ NOD1 | Luciferase Reporter Assay | 10 ng/mL | ~3 | |

| HEK-Blue™ NOD1 | Luciferase Reporter Assay | 100 ng/mL | ~10 | |

| Caco-2 BBE | Luciferase Reporter Assay | 5 mM | Significant increase at 30 and 120 min | [1] |

Table 2: Pro-inflammatory Cytokine and Chemokine Production Induced by TriDAP

| Cell Line | Cytokine/Chemokine | TriDAP Concentration | Incubation Time | Fold Increase / Concentration | Reference |

| Caco-2 BBE | IL-8 mRNA | 5 mM | 2 h | 3.5-fold increase | [1] |

| Human Periodontal Ligament (PDL) Cells | IL-6 | 10 µg/mL | 24 h | Dose-dependent increase | [2] |

| Human Periodontal Ligament (PDL) Cells | IL-8 | 10 µg/mL | 24 h | Dose-dependent increase | |

| Human Alveolar Macrophages | IL-1β, IL-6, TNF-α, IL-8 | 5 µg/mL | 24 h | Significant increase | |

| 3T3-L1 Adipocytes | MCP-1 | 10 ng/mL | 18 h | Significant increase | |

| 3T3-L1 Adipocytes | RANTES | 10 ng/mL | 18 h | Significant increase |

Table 3: MAPK Activation in Response to TriDAP

| Cell Line | Phosphorylated Protein | TriDAP Concentration | Incubation Time | Observation | Reference |

| Caco-2 BBE | p-ERK1/2 | 5 mM | 15-60 min | Rapid increase | |

| Caco-2 BBE | p-p38 | 5 mM | 15-60 min | Rapid increase | |

| Human Periodontal Ligament (PDL) Cells | p-IκB-α, p-p38, p-ERK | 10 µg/mL | 15-60 min | Induced phosphorylation |

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are representative protocols for key experiments used to characterize the cellular response to TriDAP stimulation.

Experimental Workflow: Cytokine Quantification by ELISA

The following diagram outlines a typical workflow for measuring cytokine production in response to TriDAP stimulation using an Enzyme-Linked Immunosorbent Assay (ELISA).

Caption: A generalized workflow for the quantification of secreted cytokines from TriDAP-stimulated cells using a sandwich ELISA protocol.

Protocol 1: Quantification of IL-8 Secretion from Caco-2 BBE Cells by ELISA

Objective: To quantify the amount of IL-8 secreted by Caco-2 BBE intestinal epithelial cells following stimulation with TriDAP.

Materials:

-

Caco-2 BBE cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

-

TriDAP (L-Ala-γ-D-Glu-meso-DAP)

-

Phosphate-buffered saline (PBS)

-

Human IL-8 ELISA kit (containing capture antibody, detection antibody, recombinant IL-8 standard, streptavidin-HRP, and substrate)

-

96-well ELISA plates

-

Plate reader

Methodology:

-

Cell Seeding: Seed Caco-2 BBE cells in a 24-well plate at a density of 2 x 10^5 cells per well and culture until they form a confluent monolayer (approximately 8 days).

-

Cell Stimulation:

-

Prepare a 5 mM solution of TriDAP in serum-free cell culture medium.

-

Wash the cell monolayers twice with sterile PBS.

-

Add 500 µL of the TriDAP solution or serum-free medium (as a negative control) to the respective wells.

-

Incubate the plate at 37°C in a 5% CO2 incubator for a desired time course (e.g., 2, 4, 8, and 24 hours).

-

-

Sample Collection: At each time point, collect the cell culture supernatant from each well. Centrifuge the supernatants at 1,500 rpm for 10 minutes to pellet any detached cells and debris. Transfer the cleared supernatants to fresh tubes and store at -80°C until the ELISA is performed.

-

ELISA Procedure:

-

Perform the human IL-8 ELISA according to the manufacturer's instructions.

-

Briefly, coat a 96-well ELISA plate with the IL-8 capture antibody overnight at 4°C.

-

Wash the plate and block non-specific binding sites.

-

Add the collected cell culture supernatants and a serial dilution of the recombinant IL-8 standard to the wells and incubate.

-

Wash the plate and add the biotinylated IL-8 detection antibody.

-

Wash the plate and add streptavidin-HRP.

-

Wash the plate and add the substrate solution. Stop the reaction when a sufficient color has developed.

-

-

Data Analysis:

-

Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

-

Generate a standard curve by plotting the absorbance values of the recombinant IL-8 standards against their known concentrations.

-

Determine the concentration of IL-8 in the experimental samples by interpolating their absorbance values from the standard curve.

-

Protocol 2: Analysis of p38 MAPK Phosphorylation by Western Blot

Objective: To assess the activation of the p38 MAPK pathway in response to TriDAP stimulation by detecting the phosphorylated form of p38.

Materials:

-

Human Periodontal Ligament (PDL) cells

-

Complete cell culture medium

-

TriDAP

-

PBS

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibodies: anti-phospho-p38 (Thr180/Tyr182) and anti-total-p38

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting imaging system

Methodology:

-

Cell Culture and Stimulation:

-

Culture PDL cells in a 6-well plate until they reach 80-90% confluency.

-

Prepare a 10 µg/mL solution of TriDAP in serum-free medium.

-

Wash the cells with PBS and then stimulate with the TriDAP solution for various time points (e.g., 0, 15, 30, 60 minutes). A well with untreated cells (0 minutes) will serve as the negative control.

-

-

Cell Lysis and Protein Quantification:

-

At each time point, aspirate the medium and wash the cells with ice-cold PBS.

-

Add 100 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Incubate the lysates on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-p38 (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Calculate the ratio of phospho-p38 to total p38 to determine the relative level of p38 activation.

-

Conclusion

TriDAP is a key bacterial-derived molecule that elicits a robust innate immune response in a variety of cell types through the activation of the NOD1 signaling pathway. This guide has provided a detailed overview of the core principles of TriDAP stimulation, from the initial molecular recognition to the downstream cellular outcomes. The presented quantitative data and experimental protocols offer a valuable resource for researchers and professionals in the fields of immunology and drug development, facilitating further investigation into the intricate mechanisms of innate immunity and the potential for therapeutic modulation of these pathways.

References

- 1. Nucleotide-Binding Oligomerization Domain 1 (NOD1) Agonists Prevent SARS-CoV-2 Infection in Human Lung Epithelial Cells through Harnessing the Innate Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Downstream Effects of TriDAP Activation

Audience: Researchers, scientists, and drug development professionals.

Abstract

L-Ala-γ-D-Glu-mDAP (Tri-DAP) is a tripeptide component of peptidoglycan found in the cell walls of Gram-negative and certain Gram-positive bacteria.[1] As a potent and specific agonist for the intracellular pattern recognition receptor NOD1 (Nucleotide-binding oligomerization domain 1), Tri-DAP is a critical molecule in the initiation of the innate immune response to bacterial components.[1][2] Activation of NOD1 by Tri-DAP triggers a cascade of downstream signaling events, culminating in the expression of a wide array of pro-inflammatory and anti-microbial genes. This technical guide provides a comprehensive overview of the molecular pathways activated by Tri-DAP, details the key cellular outcomes, presents quantitative data on its effects, and outlines standard experimental protocols for studying its activity.

The Core Signaling Cascade of Tri-DAP Activation

The cellular response to Tri-DAP begins with its recognition by the cytosolic protein NOD1. This interaction initiates a well-defined signaling pathway leading to the activation of key transcription factors responsible for inflammatory gene expression.

1.1. NOD1 Recognition and Signal Initiation Upon entering the cell cytoplasm, Tri-DAP is recognized by the leucine-rich repeat (LRR) domain of NOD1. This binding event induces a conformational change in NOD1, leading to its oligomerization and the recruitment of the serine/threonine kinase RIP2 (also known as RICK or CARDIAK) via homophilic CARD-CARD interactions.[3]

1.2. Activation of NF-κB and MAPK Pathways The recruitment of RIP2 is the central node of the NOD1 signaling pathway. Activated RIP2 undergoes poly-ubiquitination, which serves as a scaffold to recruit downstream complexes. This leads to the activation of two primary signaling branches:

-

NF-κB Pathway: The RIP2-centered complex recruits and activates the IκB kinase (IKK) complex. The IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for proteasomal degradation. The degradation of IκBα releases the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), allowing it to translocate to the nucleus and initiate the transcription of target genes. Tri-DAP demonstrates a roughly three-fold greater capacity to activate NF-κB compared to the smaller dipeptide agonist, iE-DAP.

-

MAPK Pathway: The activated RIP2-TAK1 complex also triggers the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. Specifically, Tri-DAP stimulation has been shown to induce the phosphorylation and activation of p38 and ERK1/2. These kinases, in turn, can activate other transcription factors, such as AP-1 (Activator protein-1), which cooperate with NF-κB to drive a robust inflammatory response.

1.3. Interferon Response Pathway In certain cellular contexts, such as in lung epithelial cells, NOD1 activation can also engage with the mitochondrial antiviral-signaling protein (MAVS). This non-canonical pathway can lead to the activation of the interferon-sensitive response element (ISRE), promoting an antiviral state through the expression of interferon-stimulated genes (ISGs).

Cellular and Physiological Consequences

The activation of NF-κB and MAPK pathways by Tri-DAP results in significant changes in gene expression, leading to a variety of cellular responses.

2.1. Pro-inflammatory Cytokine and Chemokine Production The primary and most well-documented downstream effect of Tri-DAP activation is the robust production of pro-inflammatory mediators. These molecules signal the presence of bacterial components and recruit immune cells to the site of infection. Key mediators include:

-

Interleukin-8 (IL-8): A potent chemokine responsible for neutrophil recruitment.

-

Interleukin-6 (IL-6): A pleiotropic cytokine with a central role in inflammation and the acute phase response.

-

Tumor Necrosis Factor-alpha (TNF-α): A key inflammatory cytokine involved in systemic inflammation.

-

Interferon-stimulated genes (ISGs): Molecules like CXCL10 and ISG15 are upregulated, contributing to antiviral responses.

2.2. Modulation of Cellular Functions Beyond the canonical inflammatory response, Tri-DAP-induced signaling can modulate other cellular processes. For example, in human periodontal ligament stem cells (hPDLSCs), activation of NOD1 by Tri-DAP was shown to impair their osteogenic (bone-forming) potential through the phosphorylation of p38 MAPK.

2.3. Synergistic Interactions with Other Immune Pathways Tri-DAP/NOD1 signaling does not occur in isolation. It can act synergistically with signals from other pattern recognition receptors. For instance, co-stimulation of cells with Tri-DAP and agonists for Toll-like receptors (TLRs) or with cytokines like interferon-gamma (IFN-γ) can lead to a greatly amplified production of inflammatory cytokines compared to stimulation with either agent alone.

Quantitative Data Summary

The following tables summarize quantitative findings from various studies investigating the effects of Tri-DAP stimulation.

Table 1: Effect of Tri-DAP on Gene and Protein Expression

| Cell Type | Stimulus | Duration | Analyte | Fold Increase (vs. Control) | Reference |

|---|---|---|---|---|---|

| Caco2-BBE | 5 µg/mL Tri-DAP | 2 hours | IL-8 mRNA | 3.5 | |

| A549 | 50 µM Tri-DAP | 24 hours | IL-8+ Cells | 3.29 | |

| A549 | 50 µM Tri-DAP | 8 hours | IL-8 mRNA | 1.68 | |

| A549 | 50 µM M-TriDAP* | 8 hours | ISG15 mRNA | 148 | |

| PDL Cells | 0.1 µg/mL Tri-DAP + 0.1 µg/mL IFN-γ | 24 hours | IL-6 Protein | Significant synergistic increase |

*Note: M-TriDAP is a dual NOD1/NOD2 agonist.

Table 2: Typical Experimental Concentrations for Tri-DAP

| Parameter | Value | Reference |

|---|---|---|

| Working Concentration Range | 100 ng/mL - 10 µg/mL | |

| Molar Concentration Equivalence | ~250 nM - 25 µM | Calculated |

| Cell Viability | No significant cytotoxicity observed at 1 or 5 µg/mL in Caco-2 cells for 24h. | |

Key Experimental Protocols

Reproducible and robust methodologies are essential for studying the effects of Tri-DAP. The following sections detail common experimental protocols.

4.1. NF-κB Luciferase Reporter Assay This assay quantitatively measures the activation of the NF-κB transcription factor.

-